4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a pyrrolidinyl group attached to the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl halides in the presence of a base.
Pyrrolidinyl Substitution: The pyrrolidinyl group is attached through a substitution reaction, often involving the reaction of the pyrazole derivative with a pyrrolidine compound.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole: The free base form without the hydrochloride salt.
1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the bromine atom.
4-bromo-1-ethyl-1H-pyrazole: Lacks the pyrrolidinyl group.
Uniqueness
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, ethyl group, and pyrrolidinyl group makes it a versatile compound for various applications.
Properties
CAS No. |
2763749-93-3 |
---|---|
Molecular Formula |
C9H15BrClN3 |
Molecular Weight |
280.6 |
Purity |
95 |
Origin of Product |
United States |
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